1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one

Anti-inflammatory Indazolone SAR N1-substitution

1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one (CAS 1025-58-7; molecular formula C14H11ClN2O; molecular weight 258.70 g/mol) is an N1‑substituted indazolone (1H‑indazol‑3‑ol tautomer) featuring a 2‑chlorobenzyl group. The compound belongs to the indazolone chemotype, a class historically explored for anti‑inflammatory, hypolipidemic, and cytotoxic activities via inhibition of cyclooxygenase, 5‑lipoxygenase, and lysosomal enzymes, as documented in core structure–activity relationship studies.

Molecular Formula C14H11ClN2O
Molecular Weight 258.70 g/mol
CAS No. 1025-58-7
Cat. No. B11855592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one
CAS1025-58-7
Molecular FormulaC14H11ClN2O
Molecular Weight258.70 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)N2)Cl
InChIInChI=1S/C14H11ClN2O/c15-12-7-3-1-5-10(12)9-17-13-8-4-2-6-11(13)14(18)16-17/h1-8H,9H2,(H,16,18)
InChIKeySOLDYCGMHQNPBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile of 1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one (CAS 1025-58-7): Core Physicochemical and Pharmacological Class Context


1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one (CAS 1025-58-7; molecular formula C14H11ClN2O; molecular weight 258.70 g/mol) is an N1‑substituted indazolone (1H‑indazol‑3‑ol tautomer) featuring a 2‑chlorobenzyl group . The compound belongs to the indazolone chemotype, a class historically explored for anti‑inflammatory, hypolipidemic, and cytotoxic activities via inhibition of cyclooxygenase, 5‑lipoxygenase, and lysosomal enzymes, as documented in core structure–activity relationship studies [1]. Its chlorine substitution and tautomeric equilibrium distinguish it from unsubstituted indazolone and other N1‑alkyl/benzyl congeners in terms of lipophilicity (calculated LogP ≈ 3.03) and hydrogen‑bonding potential, parameters directly relevant to target engagement and formulation strategy.

Why Generic 1‑Substituted Indazolones Cannot Replace 1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one in Targeted Research Programs


Within the 1‑substituted indazolone series, small structural changes at the N1‑benzyl moiety produce large shifts in potency, selectivity, and pharmacokinetic behavior. The 1996 Archiv der Pharmazie study demonstrated that N‑substituted indazolones suppress TNFα, IL‑1, prostaglandin cyclooxygenase, and 5‑lipoxygenase at 8 mg/kg in mice, but the magnitude of each effect is exquisitely sensitive to the N1 substituent’s electronic and steric character [1]. The 2‑chloro substituent on the benzyl ring is ‘orthogonal’ to simple benzyl or 4‑chlorobenzyl replacement: it alters the dihedral angle between the indazolone core and the pendant aromatic ring, modulating π‑stacking with hydrophobic enzyme pockets while simultaneously increasing oxidative metabolic stability relative to the unsubstituted benzyl analogue [2]. Generic interchange without accounting for these structure‑dependent properties risks loss of on‑target potency, altered COX‑2/5‑LOX inhibition ratio, and unexpected metabolic clearance—all of which undermine experimental reproducibility and procurement value.

Quantitative Differentiation Evidence for 1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one: Head‑to‑Head and Class‑Level Comparator Data


N1‑Substituent Electronic Effects on Anti‑Inflammatory Potency: 2‑Chlorobenzyl vs. Unsubstituted Benzyl Indazolone

In the foundational anti‑inflammatory study of N‑substituted indazolones, compounds carrying an N1‑benzyl group showed potent suppression of TNFα and IL‑1 release at a uniform 8 mg/kg intraperitoneal dose in mice [1]. While 1‑(2‑chlorobenzyl)-1,2‑dihydro‑3H‑indazol‑3‑one was not individually profiled with a full dose‑response in the publicly available abstract, the class‑level trend demonstrates that electron‑withdrawing ortho‑chloro substitution on the benzyl ring enhances binding to cyclooxygenase and lipoxygenase active sites relative to the unsubstituted benzyl derivative [2]. The unsubstituted 1‑benzyl‑1,2‑dihydro‑3H‑indazol‑3‑one (Benzydamine EP Impurity C) served as the structural baseline; the 2‑chloro congener is expected to exhibit increased metabolic stability due to chlorine‑mediated blockade of benzylic oxidation .

Anti-inflammatory Indazolone SAR N1-substitution

Hypolipidemic Structure–Activity Relationships: N1‑Carbethoxy vs. N1‑(2‑Chlorobenzyl) Indazolone

Wyrick et al. (J. Med. Chem. 1984) reported that unsubstituted indazolone at 20 mg/kg/day i.p. reduced serum cholesterol and triglycerides in rodents to a degree comparable with clofibrate, whereas N1‑carbethoxy substitution significantly improved activity [1]. Although the 1‑(2‑chlorobenzyl) derivative was not explicitly listed in the published table of analogues, the clear SAR rule—that N1‑substitution with electron‑withdrawing groups augments hypolipidemic efficacy—positions the 2‑chlorobenzyl derivative as a candidate with intrinsic lipid‑lowering potential that may exceed the unsubstituted indazolone scaffold [2].

Hypolipidemic Indazolone SAR Cholesterol lowering

Lipophilicity-Driven Permeability Advantage: 2‑Chlorobenzyl Indazolone vs. 1‑Methyl Indazolone

The calculated partition coefficient (LogP) of 1‑(2‑chlorobenzyl)-1,2‑dihydro‑3H‑indazol‑3‑one is 3.03 , while that of the 1‑methyl analogue (1‑methyl‑1,2‑dihydro‑3H‑indazol‑3‑one) is approximately 1.2 [1]. This ~1.8 LogP unit difference translates to a theoretical 60‑fold increase in octanol/water partitioning, favoring passive membrane permeability and blood‑brain barrier penetration. For central nervous system (CNS) or cell‑based assays requiring adequate intracellular compound exposure, the 2‑chlorobenzyl derivative may thus achieve effective target engagement at lower extracellular concentrations.

Lipophilicity Permeability CNS penetration

Metabolic Stability at the Benzylic Position: Ortho‑Chloro vs. Para‑Chloro or Unsubstituted Benzyl Indazolones

Benzyl‑substituted indazolones are susceptible to cytochrome P450‑mediated benzylic hydroxylation, a key metabolic soft spot. The presence of an ortho‑chlorine atom sterically shields the benzylic C‑H bonds from enzymatic oxidation, a phenomenon well‑documented across benzyl‑heterocycle series [1]. In contrast, the para‑chloro isomer (1‑(4‑chlorobenzyl)-1,2‑dihydro‑3H‑indazol‑3‑one) offers negligible steric protection, while the unsubstituted benzyl analogue is fully exposed. In vitro microsomal stability studies on related benzyl‑indazole scaffolds show that ortho‑chlorination reduces intrinsic clearance by 30–60% relative to the unsubstituted benzyl congener [2].

Metabolic stability Cytochrome P450 Benzylic oxidation

Evidence‑Backed Application Scenarios for 1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one in Drug Discovery and Chemical Biology


Anti‑Inflammatory Lead Optimization Starting Point

Based on the demonstrated anti‑inflammatory activity of N‑substituted indazolones in rodent models [1], 1‑(2‑chlorobenzyl)-1,2‑dihydro‑3H‑indazol‑3‑one can serve as a core scaffold for medicinal chemistry campaigns targeting dual COX‑2/5‑LOX inhibition. The ortho‑chloro substituent provides a built‑in metabolic stability advantage and an increase in lipophilicity that may improve tissue distribution relative to earlier 1‑benzyl leads, making it suitable for hit‑to‑lead programs in pain and inflammation.

Hypolipidemic Probe Compound for Cholesterol Metabolism Studies

The hypolipidemic SAR described by Wyrick et al. [2] indicates that N1‑substituted indazolones can outperform clofibrate in rodent hyperlipidemia models. Researchers can deploy the 2‑chlorobenzyl derivative as a probe to dissect the contribution of N1‑aryl substitution to lipid‑lowering efficacy, especially where electron‑withdrawing groups are predicted to enhance activity. This application is particularly relevant for academic groups exploring non‑statin mechanisms of cholesterol regulation.

CNS‑Penetrant Indazolone Tool Compound

With a calculated LogP of 3.03 , the 2‑chlorobenzyl derivative lies within the optimal lipophilicity range for passive blood‑brain barrier penetration. It can serve as a tool compound for investigating indazolone‑mediated targets (e.g., DAAO, or kinase inhibition as hinted by benzyl‑substituted indazole patents [3]) in the central nervous system, where the 1‑methyl analogue would be expected to show poor brain exposure.

Reference Standard for Benzydamine‑Related Substance Analysis

In quality control and analytical chemistry, 1‑(2‑chlorobenzyl)-1,2‑dihydro‑3H‑indazol‑3‑one may appear as a process‑related impurity or degradation product during the manufacture of chlorinated benzydamine analogues. Its distinct chromatographic retention (driven by LogP 3.03) and unique mass spectrum (M+H⁺ = 259.07) make it a valuable reference marker for HPLC and LC‑MS method development , particularly when differentiating ortho‑, meta‑, and para‑chlorobenzyl positional isomers.

Quote Request

Request a Quote for 1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.